N-[3,5-Bis(chloromethyl)phenyl]acetamide
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Overview
Description
N-[3,5-Bis(chloromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H11Cl2NO. It is a derivative of acetamide, where the phenyl ring is substituted with two chloromethyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(chloromethyl)phenyl]acetamide typically involves the reaction of 3,5-bis(chloromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3,5-bis(chloromethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(chloromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[3,5-Bis(chloromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3,5-Bis(chloromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include alkylation of amino acid residues, which can affect the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-3,5-bis(chloromethyl)aniline
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison
Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
CAS No. |
251912-30-8 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
N-[3,5-bis(chloromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3,(H,13,14) |
InChI Key |
DLWYSCHETKSLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)CCl)CCl |
Origin of Product |
United States |
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